Pentyl 4-amino-3-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pentyl 4-amino-3-iodobenzoate is a chemical compound with the molecular formula C12H16INO2 . It falls within the class of organic compounds known as benzoic acid esters . The compound consists of an iodine atom , an amino group , and an ethyl ester attached to a benzene ring. Its systematic IUPAC name is ethyl 4-amino-3-iodobenzoate .
Synthesis Analysis
The synthesis of Pentyl 4-amino-3-iodobenzoate involves the reaction between 4-amino-3-iodobenzoic acid and ethyl alcohol (ethanol) . The esterification process results in the formation of the compound. Detailed synthetic pathways and reaction conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of Pentyl 4-amino-3-iodobenzoate comprises a benzene ring substituted with an amino group, an iodine atom, and an ethyl ester. The arrangement of atoms and their connectivity significantly influences the compound’s properties and reactivity .
Chemical Reactions Analysis
Pentyl 4-amino-3-iodobenzoate may participate in various chemical reactions, including hydrolysis, substitution, and coupling reactions. These reactions can lead to the formation of derivatives or modifications of the parent compound. Investigating its reactivity under different conditions is crucial for understanding its behavior .
Physical And Chemical Properties Analysis
Mechanism of Action
The specific mechanism of action for Pentyl 4-amino-3-iodobenzoate depends on its intended use. If it exhibits biological activity, further studies are necessary to elucidate its interactions with cellular targets, receptors, or enzymes. Mechanistic investigations are essential for potential therapeutic applications .
properties
CAS RN |
1131614-38-4 |
---|---|
Molecular Formula |
C12H16INO2 |
Molecular Weight |
333.16 g/mol |
IUPAC Name |
pentyl 4-amino-3-iodobenzoate |
InChI |
InChI=1S/C12H16INO2/c1-2-3-4-7-16-12(15)9-5-6-11(14)10(13)8-9/h5-6,8H,2-4,7,14H2,1H3 |
InChI Key |
NDFXZCWMHBUJCD-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=CC(=C(C=C1)N)I |
Canonical SMILES |
CCCCCOC(=O)C1=CC(=C(C=C1)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.